4,7-dibromothieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dibromothieno[3,2-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dibromothieno[3,2-d]pyrimidine typically involves the bromination of thieno[3,2-d]pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dibromothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can undergo Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon and carbon-nitrogen bonds, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4,7-Dibromothieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,7-dibromothieno[3,2-d]pyrimidine largely depends on its application. In biological systems, it can act as an inhibitor of specific enzymes or receptors. For example, it has been studied as a potential inhibitor of HIV-1 reverse transcriptase, where it binds to the enzyme’s active site and prevents viral replication . The molecular targets and pathways involved vary based on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: Similar in structure but contains a thiadiazole ring instead of a thienopyrimidine ring.
Thieno[3,2-d]pyrimidine Derivatives: Various derivatives with different substituents at the 4 and 7 positions.
Uniqueness
4,7-Dibromothieno[3,2-d]pyrimidine is unique due to its specific electronic properties and reactivity, which make it a valuable building block for the synthesis of advanced materials and biologically active compounds .
Eigenschaften
Molekularformel |
C6H2Br2N2S |
---|---|
Molekulargewicht |
293.97 g/mol |
IUPAC-Name |
4,7-dibromothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H2Br2N2S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H |
InChI-Schlüssel |
OWCZZLQAZRNAPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(S1)C(=NC=N2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.